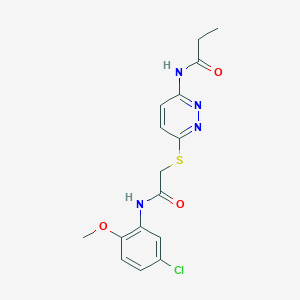![molecular formula C19H13FN2OS B2406960 (E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-40-4](/img/structure/B2406960.png)
(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” is a complex organic compound. It contains a naphthothiazole moiety, which is a type of heterocyclic compound . Naphthothiazoles are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques like NMR spectroscopy, but such data is not available for this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-methylnaphtho[1,2-d]thiazole, a related compound, is known to have a melting point of 94-98°C .
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine motifs. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group's 4th position, showing significant antimicrobial activity against a variety of bacterial strains and fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013). In another study, Desai et al. (2013) reported the synthesis of novel fluorine-containing quinazolinone and thiazolidinone derivatives with noteworthy in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).
Anticancer Applications
Research on fluorinated benzothiazoles has shown that these compounds possess potent anticancer properties. Hutchinson et al. (2001) developed a series of mono- and difluorinated benzothiazoles that were cytotoxic in vitro against various cancer cell lines, demonstrating a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines (Hutchinson et al., 2001). Similarly, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides that exhibited moderate to excellent anticancer activity against multiple cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Synthesis and Characterization
The synthesis and characterization of compounds with the benzothiazol-2(3H)-ylidene motif have been extensively studied, highlighting the importance of fluorine substitution in enhancing the biological activity of these compounds. Saini et al. (2019) reported a metal-free synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide, demonstrating the environmental benefits of using water as a solvent in the synthesis process (Saini, Saunthwal, Kumar, & Verma, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound reduces the conversion of arachidonic acid into pro-inflammatory mediators, thus potentially exerting anti-inflammatory effects .
Pharmacokinetics
The compound’s inhibitory activity against cox enzymes was determined using a colorimetric enzyme immune assay kit , suggesting that it can interact with these enzymes in a biological context.
Result of Action
The molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of pro-inflammatory mediators . The cellular effects could potentially include a reduction in inflammation, given the role of these mediators in inflammatory responses .
Action Environment
One study suggests that the excited state intramolecular proton transfer (esipt) reaction of related compounds can be influenced by solvent polarity , which could potentially impact the compound’s action and stability.
properties
IUPAC Name |
4-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-22-17-15-5-3-2-4-12(15)8-11-16(17)24-19(22)21-18(23)13-6-9-14(20)10-7-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSJNQIDKWGASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)
![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2406886.png)

![2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide](/img/structure/B2406889.png)


![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)

